molecular formula C27H28BrN3O3 B4136247 3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B4136247
M. Wt: 522.4 g/mol
InChI Key: MXTKHXHDNFXGIN-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a compound that belongs to the class of piperazine derivatives. It has been found to have potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been found to have inhibitory effects on certain enzymes and receptors, such as acetylcholinesterase and dopamine receptors. These effects may be related to its potential therapeutic applications.
Biochemical and Physiological Effects
3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more effective drugs based on this compound. Another direction is to explore its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, its pharmacokinetic properties and toxicity should be further studied to ensure its safety and efficacy as a drug candidate.
Conclusion
In conclusion, 3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is a compound that has potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate.

Scientific Research Applications

3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been found to have potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrN3O3/c1-3-34-25-13-8-21(18-24(25)28)26(32)29-22-9-11-23(12-10-22)30-14-16-31(17-15-30)27(33)20-6-4-19(2)5-7-20/h4-13,18H,3,14-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTKHXHDNFXGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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